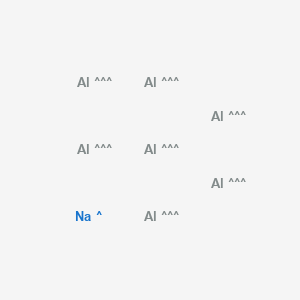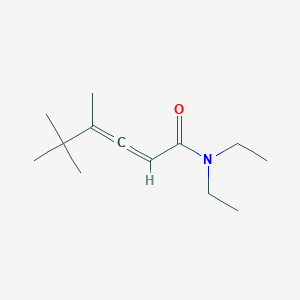
N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide is an organic compound with the molecular formula C12H21NO It is a derivative of hexa-2,3-dienamide, characterized by the presence of diethyl and trimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide typically involves the reaction of 4,5,5-trimethylhexa-2,3-dienoic acid with diethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The process involves:
Esterification: The carboxylic acid group of 4,5,5-trimethylhexa-2,3-dienoic acid is converted to an ester.
Amidation: The ester is then reacted with diethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Nucleophiles: Various nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienoic acid, while reduction may produce N,N-Diethyl-4,5,5-trimethylhexan-2-amine.
科学的研究の応用
N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N-Diethyl-4,5,5-trimethylhexanamide: Similar structure but lacks the dienamide functionality.
N,N-Diethyl-2,3-dimethylbutanamide: A shorter chain analogue with different chemical properties.
Uniqueness
N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide is unique due to its dienamide structure, which imparts distinct reactivity and potential applications compared to its analogues. The presence of both diethyl and trimethyl groups further enhances its chemical versatility.
特性
CAS番号 |
113362-53-1 |
|---|---|
分子式 |
C13H23NO |
分子量 |
209.33 g/mol |
InChI |
InChI=1S/C13H23NO/c1-7-14(8-2)12(15)10-9-11(3)13(4,5)6/h10H,7-8H2,1-6H3 |
InChIキー |
NNSJUXIATDCNHW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C=C=C(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


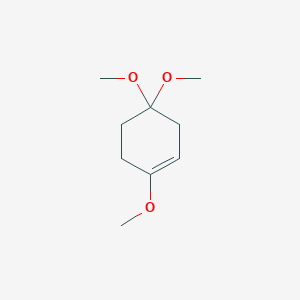
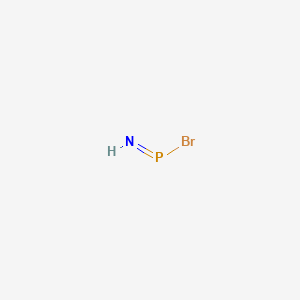



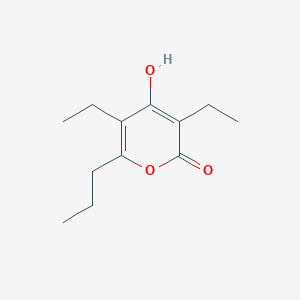
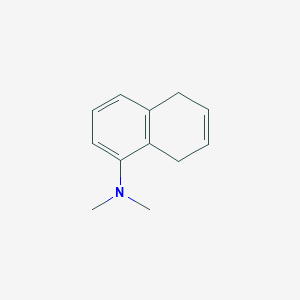


![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)

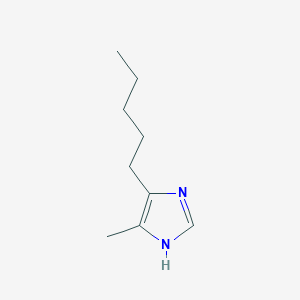
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
